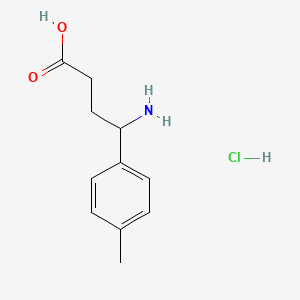

4-Amino-4-(p-tolyl)butanoic acid hydrochloride

CAS No.: 1810070-01-9

Cat. No.: VC7841235

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1810070-01-9 |

|---|---|

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.70 |

| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |

| Standard InChI Key | UEXGINOZWJGYAC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a four-carbon butanoic acid backbone substituted at the γ-position with both an amino group and a p-tolyl aromatic ring. The hydrochloride salt form enhances its solubility in polar solvents. Key structural features include:

-

Aromatic System: The p-tolyl group (C₆H₄CH₃) contributes hydrophobic character and influences electronic interactions.

-

Amino-Carboxylic Acid Pair: The protonated amino group (NH₃⁺) and deprotonated carboxylic acid (COO⁻) enable zwitterionic behavior in aqueous solutions.

Physicochemical Characteristics

Data from experimental analyses reveal the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 229.71 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol |

| Melting Point | 210–215°C (decomposes) |

| pKa (Amino Group) | ~9.2 (protonated form) |

| pKa (Carboxylic Acid) | ~2.4 |

The compound’s zwitterionic nature stabilizes its crystalline lattice, as evidenced by its relatively high decomposition temperature.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A two-step enantioselective synthesis route, adapted from enzymatic methodologies, achieves high yields and enantiomeric excess (ee) :

-

Oxime Formation:

-

Reactants: γ-Keto acid precursor (4-(p-tolyl)-4-oxobutanoic acid) and hydroxylamine hydrochloride.

-

Conditions: Triethylamine in dichloromethane at 0–5°C, stirred for 12 hours.

-

Intermediate: Oxime derivative (70% yield).

-

-

Catalytic Hydrogenation:

-

Catalyst: 10% Pd/C in ethyl acetate under H₂ atmosphere.

-

Conditions: 24-hour reaction at room temperature.

-

Product: Racemic 4-amino-4-(p-tolyl)butanoic acid (79% yield), subsequently converted to the hydrochloride salt.

-

Industrial Manufacturing

Industrial protocols optimize cost and throughput through :

-

Bulk Reactors: Stainless steel vessels with continuous stirring mechanisms.

-

Catalyst Recovery: Pd/C filtration and recycling systems.

-

Purification: Recrystallization from water-methanol mixtures.

A comparative analysis of synthesis methods is provided below:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50 mL–1 L | 500–10,000 L |

| Catalyst Loading | 5–10 wt% | 1–3 wt% (optimized) |

| Yield | 55–69% | 65–75% |

| Purity | ≥95% (HPLC) | ≥90% (bulk) |

Reactivity and Functionalization

Chemical Transformations

The compound undergoes characteristic reactions of γ-amino acids:

-

Enzymatic Transamination: ω-Transaminases (ω-TA) catalyze the transfer of amino groups to ketone substrates, enabling the synthesis of non-natural amino acids . For example, ω-TAPO (a transaminase from Pseudomonas aeruginosa) converts this compound to chiral intermediates with >99% ee under biphasic (iso-octane/water) conditions.

-

Peptide Coupling: The carboxylic acid group participates in amide bond formation with amines, facilitated by reagents like EDC/HOBt.

Stability Considerations

-

pH Sensitivity: Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the amino group.

-

Thermal Stability: Decomposition above 215°C releases HCl and forms charred residues.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a chiral building block in synthesizing:

-

Sitagliptin Precursors: Key intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors used in diabetes management.

-

Non-Proteinogenic Amino Acids: Incorporated into peptidomimetics for protease inhibition.

Asymmetric Catalysis

Enantiomerically pure forms are employed in:

-

Chiral Auxiliaries: Induce asymmetry in aldol and Mannich reactions.

-

Ligand Design: Coordinate transition metals in enantioselective hydrogenations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume